

Derazantinib Racemate: A Comprehensive Target Profile

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Compound of Interest		
Compound Name:	Derazantinib Racemate	
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Introduction

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor. [1][2] Initially identified as a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, its target profile has been shown to encompass a range of other kinases implicated in oncogenesis and tumor microenvironment modulation. This technical guide provides an in-depth overview of the target profile of **Derazantinib racemate**, including its primary and secondary targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.

Core Target Profile: Fibroblast Growth Factor Receptors (FGFRs)

Derazantinib exhibits potent inhibitory activity against FGFR family members, which are key drivers of cell proliferation, differentiation, and migration.[3] Genetic aberrations in FGFRs, such as fusions, mutations, and amplifications, are established oncogenic drivers in various cancers, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3]

Quantitative Inhibitory Activity against FGFRs



The inhibitory potency of Derazantinib against FGFRs has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

Target	IC50 (nM)
FGFR1	4.5[1][4]
FGFR2	1.8[1][4]
FGFR3	3[1]
FGFR4	34[5]

Expanded Kinase Inhibition Profile

Beyond its primary activity against FGFRs, Derazantinib has demonstrated inhibitory effects on a panel of other clinically relevant kinases. This broader activity, particularly against CSF1R and VEGFR2, suggests a potential for both direct anti-tumor effects and modulation of the tumor microenvironment.[6][7]

Quantitative Data for Secondary Kinase Targets

Target	IC50 (nM)
CSF1R	16.2[8]
VEGFR2	31.7[8]
KIT	Data not consistently reported in nM
RET	Data not consistently reported in nM
PDGFRβ	Data not consistently reported in nM
DDR2	Data not consistently reported in nM

Mechanism of Action and Signaling Pathways

Derazantinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[1][2] This prevents the phosphorylation and activation of

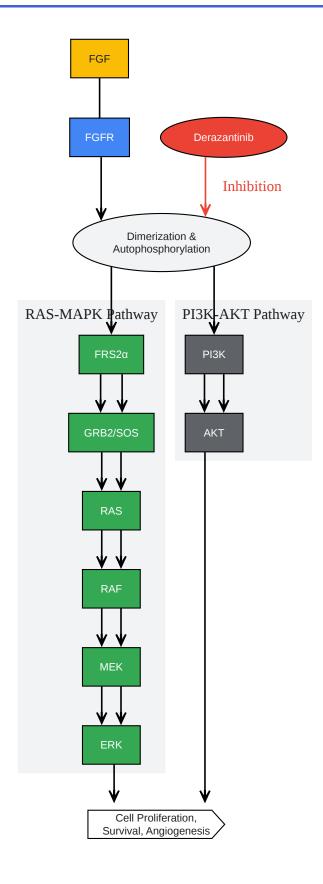


the receptor, thereby blocking downstream signaling cascades. In the context of FGFR inhibition, this leads to the attenuation of key oncogenic pathways.[1][4]

FGFR Signaling Pathway Inhibition

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This activates multiple pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which drive cell proliferation, survival, and angiogenesis.[9] Derazantinib blocks the initial autophosphorylation step, effectively shutting down these downstream signals.[1]





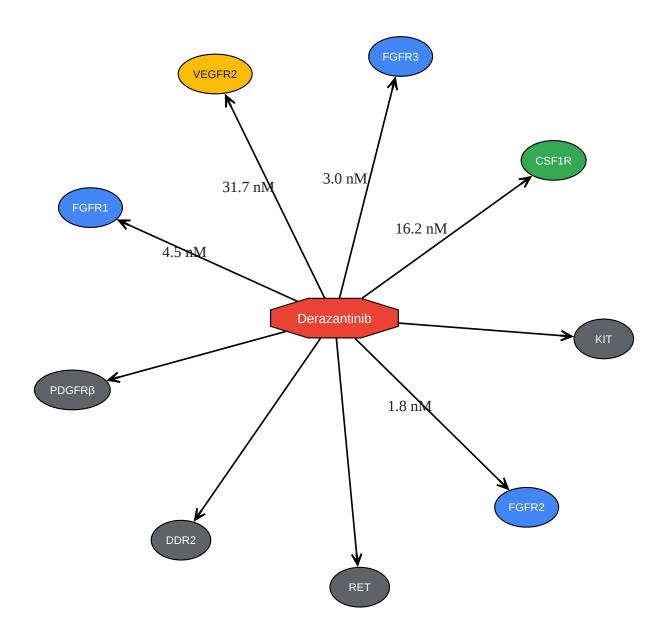
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Caption: Inhibition of the FGFR signaling cascade by Derazantinib.



Broader Kinase Inhibition Profile of Derazantinib

The inhibitory activity of Derazantinib extends beyond the FGFR family. This diagram illustrates the primary and key secondary kinase targets of the compound.



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Caption: Kinase inhibition profile of Derazantinib with respective IC50 values.

Experimental Protocols

The determination of the kinase inhibitory activity of Derazantinib involves robust and standardized experimental procedures. A representative protocol for an in vitro kinase inhibition assay is detailed below.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of Derazantinib required to inhibit 50% of the activity of a specific kinase.

Materials:

- Recombinant human kinase (e.g., FGFR1, FGFR2)
- Kinase-specific peptide substrate (e.g., biotinylated PYK2)[5]
- Adenosine triphosphate (ATP)
- Derazantinib stock solution (in DMSO)
- Assay buffer (e.g., 50 mM Tris, pH 8.0, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.02 mg/mL BSA)[5]
- Detection reagents (e.g., AlphaScreen[™] Streptavidin Donor and P-TYR-100 Acceptor beads)[5]
- 384-well microplates
- Multilabel plate reader

Procedure:

• Compound Preparation: Prepare a serial dilution of Derazantinib in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.

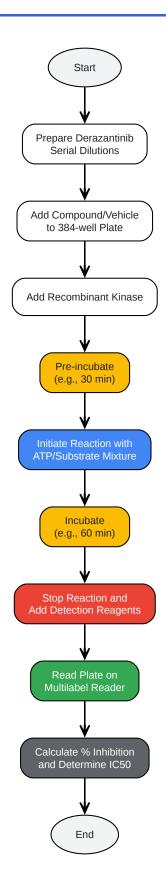
Foundational & Exploratory





- Reaction Setup: In a 384-well plate, add the diluted Derazantinib solutions or vehicle (DMSO) as a control.
- Enzyme Addition: Add the recombinant kinase to each well.
- Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the kinase.[5]
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
- Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the reaction by adding a stop/detection solution containing EDTA and detection reagents (e.g., AlphaScreen beads).[5]
- Signal Measurement: After a final incubation period in the dark, read the plate using a multilabel plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: The raw data is used to calculate the percent inhibition for each Derazantinib concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).





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Caption: Experimental workflow for an in vitro kinase inhibition assay.



Conclusion

Derazantinib possesses a well-defined target profile centered on potent inhibition of the FGFR family of receptor tyrosine kinases. Its activity extends to other key kinases involved in cancer progression and the tumor microenvironment, such as CSF1R and VEGFR2. The ATP-competitive mechanism of action effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival. The data presented in this guide, derived from standardized in vitro assays, provide a comprehensive overview for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the clinical implications of its multi-kinase inhibition profile is ongoing.

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